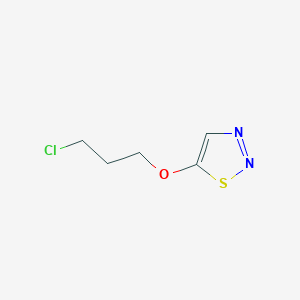
5-(3-Chloropropoxy)-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloropropoxy)-1,2,3-thiadiazole is a synthetically derived compound that is used in a variety of scientific applications. Its chemical structure consists of a thiadiazole ring with a chlorine atom attached to the 3-position of the propoxy group. This compound is used in the synthesis of a variety of compounds, as well as in scientific research.
Aplicaciones Científicas De Investigación
Structural Analysis and Theoretical Studies
- Crystal and Molecular Structure Characterization : 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, a related compound, has been characterized for its crystal and molecular structure using spectroscopic techniques and single-crystal X-ray diffraction. Theoretical calculations such as density functional theory (DFT) were used to study its structural geometry, electronic properties, and molecular interactions (Kerru et al., 2019).
Fungicidal Applications
- Potential as Fungicides : Thiadiazoles, including derivatives similar to 5-(3-Chloropropoxy)-1,2,3-thiadiazole, have been investigated for their fungicidal activity. These compounds demonstrated effectiveness against rice sheath blight, a major disease affecting rice in China (Chen, Li, & Han, 2000).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : 2,5-disubstituted 1,3,4-thiadiazoles have been explored as corrosion inhibitors for mild steel in acidic environments. Their inhibitory properties were analyzed using techniques like AC impedance and a theoretical approach, including quantum chemical parameters (Bentiss et al., 2007).
Antimicrobial and Genotoxicity Assessment
- Antimicrobial Activity and Safety : New 1,2,3-thiadiazole derivatives have been synthesized and screened for antimicrobial activity against various pathogens. Their genotoxicity was also assessed using in vivo methods, indicating potential for use as antibiotics due to their low genotoxicity and strong antimicrobial properties (Al-Smadi et al., 2019).
Anticancer Properties
- Potential Anticancer Agents : Thiadiazole derivatives have shown promise as potent anticancer agents. A study on thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety revealed significant anticancer activity against certain cell lines, demonstrating the potential of these compounds in cancer treatment (Gomha et al., 2017).
Propiedades
IUPAC Name |
5-(3-chloropropoxy)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2OS/c6-2-1-3-9-5-4-7-8-10-5/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJGKGRTBHWODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)OCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

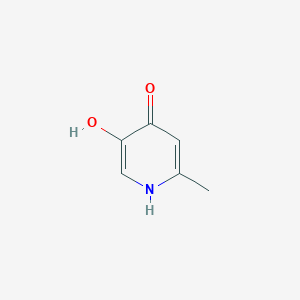
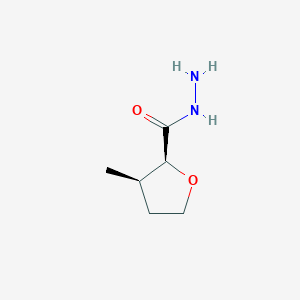
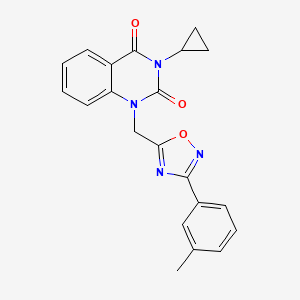
![2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2823754.png)
![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2823755.png)
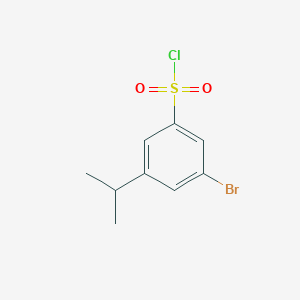
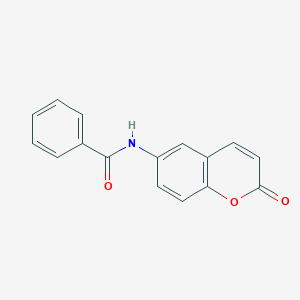

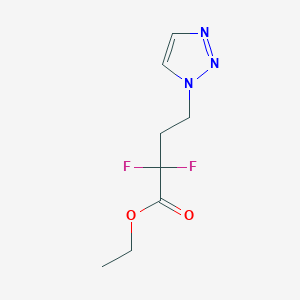
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2823762.png)
![2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2823764.png)
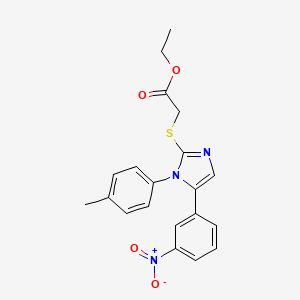
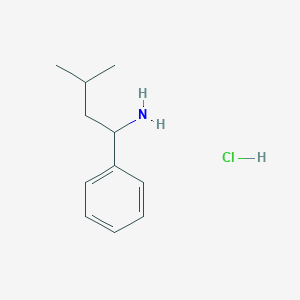
![[[2-(3-Methoxy-phenyl)-ethyl]-(toluene-4-sulfonyl)-amino]-acetic acid](/img/structure/B2823771.png)